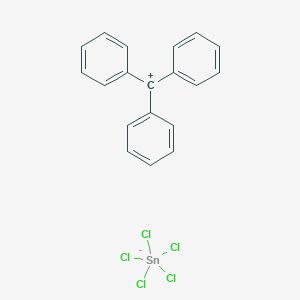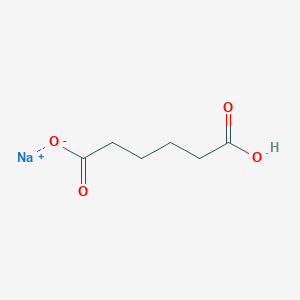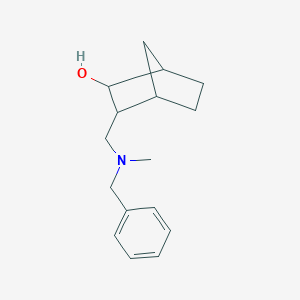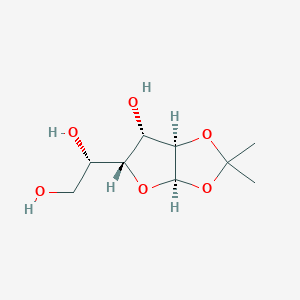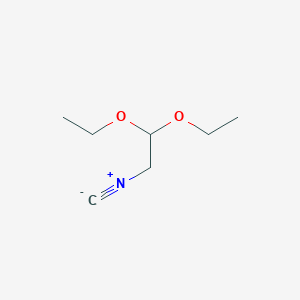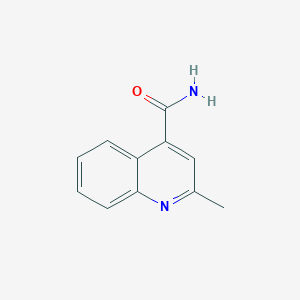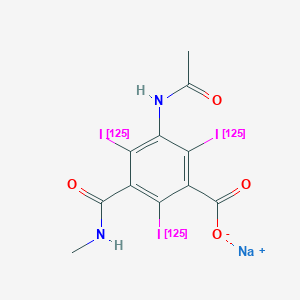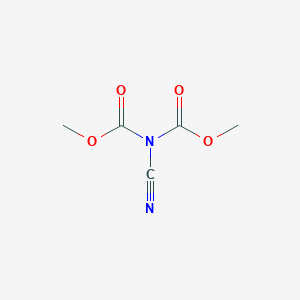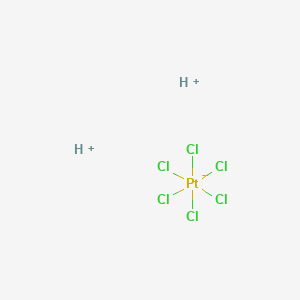
Hexachloroplatinic acid
Übersicht
Beschreibung
Hexachloroplatinic acid is a strong acid that is known for undergoing rapid and extensive hydrolysis. It is involved in various chemical reactions and has been studied for its coordination chemistry in aqueous solutions. The presence of hexachloroplatinic acid (HCPA) can significantly affect the phase boundaries of liquid crystalline systems when combined with nonionic surfactants and water . Additionally, it is used in the synthesis of graphite intercalation compounds (GICs), which can be further processed to produce exfoliated graphite with platinum nanoclusters .
Synthesis Analysis
The synthesis of hexachloroplatinic acid involves its reaction with various organic and inorganic compounds. For instance, it reacts with n-butanol to form an intermediate complex, which can further react with trimethylsilyl-substituted acetylenes to produce platina-β-diketones . Moreover, hexachloroplatinic acid hydrate can react with tetraorganylphosphonium and trimethylammonium chlorides in acetonitrile–diethyl sulfoxide solutions to form hexachloroplatinate complexes .
Molecular Structure Analysis
The molecular structure of hexachloroplatinic acid and its complexes has been examined using various spectroscopic methods and X-ray diffraction analysis. The platinum complexes synthesized from hexachloroplatinic acid exhibit an octahedral geometry, which is a common feature of platinum(IV) compounds . The structure of these complexes has been determined by X-ray diffraction, confirming the distorted tetrahedral configuration of the phosphorus and nitrogen atoms in the cations .
Chemical Reactions Analysis
Hexachloroplatinic acid is involved in ligand substitution reactions, where it can react with heterocyclic N, N donors to form tetrachloroplatinum(IV) complexes . It also catalyzes the intramolecular hydrosilylation of acetylenes, leading to the formation of cyclic products with exocyclic double bonds . The reactivity of hexachloroplatinic acid in these reactions is influenced by factors such as pH, chloride concentration, and light conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexachloroplatinic acid are influenced by its interaction with other compounds. For example, the presence of HCPA in ternary mixtures with a nonionic surfactant and water enhances the stability of liquid crystalline phases with highly curved structures . The electrochemical oxidation and exchange intercalation methods used to synthesize GICs with HCPA result in materials with unique structures and properties, as evidenced by various analytical techniques such as XRD, SEM, and TG-DTG .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry in Aqueous Solutions
Hexachloroplatinic acid (CPA) demonstrates complex coordination chemistry in aqueous solutions. An Extended X-ray Absorption Fine Structure (EXAFS) study revealed that CPA undergoes rapid and extensive hydrolysis, forming various Pt complexes in solution. The coordination behavior of Pt with chloride and hydroxide ions is significantly influenced by pH, chloride concentration, and light conditions (Spieker et al., 2002).
Reactivity with Alkynes and Formation of Complexes
CPA reacts with bis(trimethylsilyl)acetylene in different alcohols, forming various platinum complexes. These reactions lead to the formation of platina-β-diketones and other platinum(II) complexes, demonstrating CPA's versatility in creating organometallic structures (Werner et al., 2006).
Nanoparticle Synthesis
CPA is instrumental in synthesizing size-tunable, highly monodisperse platinum nanoparticles. A method using CPA in ethylene glycol with a polymer stabilizer allows the controlled growth of Pt-nanoparticles between 3 and 8 nm in diameter (Koebel et al., 2008).
Formation of Platinum/Graphene Composites
CPA is used to synthesize Pt/graphene composites through a polyol approach. The surface chemistry of the graphite oxide precursor plays a crucial role in the nucleation of Pt nanoparticles on graphene (Liu et al., 2015).
Sorption and Phytosorbents
The sorption of CPA on phytosorbents like lignin modified with thioamide groups is studied for its application in sorption processes. This research highlights the potential of natural sorbents in recovering valuable metals like platinum from solutions (Chopabaeva & Ergozhin, 2008).
Nanocomposites for Sensing Applications
CPA has been utilized in the synthesis of nano-composites for sensing applications. For instance, the Pt/PPy nano-composite shows promising results in sensing liquefied petroleum gas (LPG), illustrating CPA's relevance in creating functional materials for electronic applications (Gaikwad et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hexachloroplatinum(2-);hydron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHNZZOZWQQPA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2PtCl6, Cl6H2Pt | |
| Record name | CHLOROPLATINIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroplatinic acid, is a reddish-brown solid. It is soluble in water and will yield a mildly acidic solution. It may cause illness from inhalation of the dust and it is irritating to skin and eyes. When heated to high temperatures it may decompose to toxic chloride fumes. It may burn, but may be difficult to ignite. It is used for manufacturing indelible ink and in electroplating processes. | |
| Record name | CHLOROPLATINIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Hexachloroplatinic acid | |
CAS RN |
16941-12-1 | |
| Record name | CHLOROPLATINIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Platinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexachloroplatinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



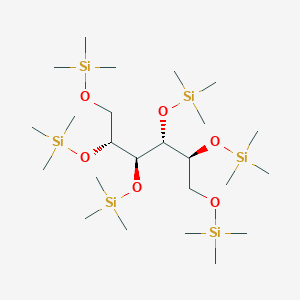

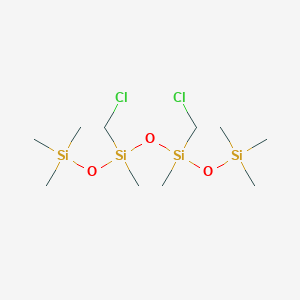
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
